molecular formula C17H12ClNO2S B2754529 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione CAS No. 321433-58-3

1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione

Cat. No.: B2754529
CAS No.: 321433-58-3
M. Wt: 329.8
InChI Key: JOCNFCTWRWAWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C17H12ClNO2S and its molecular weight is 329.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and applications of compounds structurally related to 1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione has focused on the development of novel synthetic methodologies and the exploration of their chemical properties. One notable study describes a facile approach to synthesize 3-methylthio-substituted furans, pyrroles, and related derivatives, highlighting the versatility of such compounds in organic synthesis (Yin et al., 2008). This research emphasizes the potential of these compounds in the synthesis of complex organic molecules.

Photoluminescent Materials

Another significant area of application is the development of photoluminescent materials. Studies have demonstrated the synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000). Such materials are valuable for the development of new electronic devices, including organic solar cells and light-emitting diodes.

Electronic and Optical Materials

Further investigations into the properties of compounds related to this compound have led to the development of polymers with potential applications in the field of organic electronics. Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines has shown these materials possess high refractive indices and small birefringences, along with good thermomechanical stabilities (Tapaswi et al., 2015). These properties are crucial for the fabrication of advanced optical devices and components.

Corrosion Inhibition

The structural motif of 1H-pyrrole-2,5-dione derivatives has been explored for applications beyond materials science, including the field of corrosion inhibition. Research has shown that certain 1H-pyrrole-2,5-dione derivatives are effective inhibitors of carbon steel corrosion in hydrochloric acid medium, highlighting their potential as protective agents in industrial applications (Zarrouk et al., 2015).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCNFCTWRWAWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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